2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid
CAS No.: 1219200-12-0
VCID: VC20744839
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid is an amino acid derivative characterized by a unique structure that incorporates a benzophenone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. Molecular Characteristics
Synthetic RoutesThe synthesis of 2-amino-3-(benzophenone-4-carboxamido)-propanoic acid typically involves the reaction of alanine derivatives with benzoylbenzoyl chloride under controlled conditions. The process usually requires:
Industrial ProductionIn industrial settings, the production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents to ensure high yield and purity while minimizing by-products. Antibacterial ActivityResearch indicates that this compound exhibits selective antibacterial properties, particularly against Gram-positive bacteria. The mechanism may involve interference with bacterial cell wall synthesis. Table 1: Antibacterial Activity Against Various Bacterial Strains
Antifungal ActivityThe compound has shown promising antifungal activity against various fungi, particularly dermatophytes. Table 2: Antifungal Activity Against Fungal Strains
Anticancer ActivityRecent studies have highlighted the anticancer potential of this compound against human cancer cell lines, showing significant cytotoxic effects. Table 3: Cytotoxicity Against Human Cancer Cell Lines
Mechanism of Action
Case Studies and Research FindingsSeveral studies have explored the biological activity of this compound:
|
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1219200-12-0 | ||||||||||||||||||||||||
Product Name | 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid | ||||||||||||||||||||||||
Molecular Formula | C17H16N2O4 | ||||||||||||||||||||||||
Molecular Weight | 312.32 g/mol | ||||||||||||||||||||||||
IUPAC Name | 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C17H16N2O4/c18-14(17(22)23)10-19-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14H,10,18H2,(H,19,21)(H,22,23) | ||||||||||||||||||||||||
Standard InChIKey | XJOKDNVTFDXBIJ-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N | ||||||||||||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N | ||||||||||||||||||||||||
Synonyms | 3-[(4-Benzoylbenzoyl)amino]-D,L-alanine, | ||||||||||||||||||||||||
PubChem Compound | 4306153 | ||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume